4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound with the molecular formula C8H13N3O2 It is known for its unique structure, which includes a pyrazolone ring substituted with dimethylamino and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with an aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazolones.
Scientific Research Applications
4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(dimethylamino)methylidene]-3-[(2-pyridylthio)methyl]-4,5-dihydro-1H-pyrazol-5-one
- 4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12)/b6-4+ |
InChI Key |
DFBRUJFHRJONTA-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=NNC1=O)COC |
Canonical SMILES |
CN(C)C=C1C(=NNC1=O)COC |
Origin of Product |
United States |
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